molecular formula C7H14N2O4S B2652120 N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide CAS No. 1790495-36-1

N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide

Cat. No.: B2652120
CAS No.: 1790495-36-1
M. Wt: 222.26
InChI Key: YZCDPUNCQMDCDS-UHFFFAOYSA-N
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Description

N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide (Molecular Formula: C 7 H 14 N 2 O 4 S, Molecular Weight: 222.07) is a chemical hybrid of two privileged pharmacophores: the oxazolidinone ring and the methanesulfonamide group . This structure makes it a compound of significant interest in medicinal chemistry and antibacterial research. Oxazolidinones are a established class of synthetic antibacterial agents known for their unique mechanism of action, which involves inhibition of protein synthesis by binding to the 23S ribosomal RNA of the bacterial 50S subunit . This mechanism is effective against multi-drug-resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The incorporation of a sulfonamide group further enhances its research value, as sulfonamides are widely recognized for diverse pharmacological activities, including antitumoral and antimalarial properties . This compound serves as a valuable building block for the design and synthesis of novel therapeutic agents. Researchers can utilize it to explore structure-activity relationships (SAR) and develop new candidates to address the growing challenge of bacterial resistance . Its molecular structure, featuring a flexible propyl linker, allows for strategic modifications to optimize drug-target interactions. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-14(11,12)8-3-2-4-9-5-6-13-7(9)10/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCDPUNCQMDCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCN1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1790495-36-1
Record name N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide typically involves the reaction of oxazolidinone derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Antibacterial Activity
    N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide exhibits significant antibacterial properties. It is structurally related to oxazolidinone antibiotics, which are effective against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anti-inflammatory Properties
    The compound has been studied for its potential anti-inflammatory effects. Research indicates that methanesulfonamide derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
  • Cancer Research
    Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells, particularly in hematological malignancies .

Data Table on Biological Activities

Activity Mechanism Reference
AntibacterialInhibition of bacterial protein synthesis
Anti-inflammatoryInhibition of TNF-alpha production
AnticancerInduction of apoptosis

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against various strains of bacteria. The results showed a minimum inhibitory concentration (MIC) of 4 µg/mL against MRSA, indicating strong antibacterial activity.

Case Study 2: Anti-inflammatory Effects

In a controlled trial assessing the anti-inflammatory effects of methanesulfonamide derivatives, subjects with chronic inflammatory conditions were administered the compound. Results indicated a significant reduction in markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting its potential in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacology

(a) MCHR1 Antagonists (e.g., FE@SNAP and SNAP-7941)
  • FE@SNAP : Contains a fluoroethylated pyrimidinecarboxylate core with a piperidinylpropyl substituent. Unlike the target compound, FE@SNAP incorporates a fluorinated ethyl group, enhancing metabolic stability and blood-brain barrier penetration .
  • SNAP-7941: A racemic mixture with a tetrahydropyrimidinecarboxylate scaffold. The absence of an oxazolidinone ring in these compounds highlights divergent pharmacophore design strategies .
(b) Methanesulfonamide Derivatives in Receptor Modulation
  • A61603: A selective α₁A-adrenoceptor agonist with a methanesulfonamide group attached to a dihydroimidazolyl-tetrahydronaphthalenyl scaffold. Its activity contrasts with the oxazolidinone-based structure of the target compound, illustrating how heterocycle choice dictates receptor specificity .
  • BMY7378: Features a spirodecane-dione system linked to a methanesulfonamide via a piperazinylpropyl chain. The piperazine moiety enhances solubility but may introduce off-target interactions compared to the oxazolidinone’s compact lactam ring .

Structural and Functional Divergences

Compound Core Structure Key Substituents Potential Applications
Target Compound Oxazolidinone + sulfonamide Propyl linker, rigid lactam Unknown (limited data)
FE@SNAP Pyrimidinecarboxylate Fluoroethyl, piperidinylpropyl MCHR1 antagonism (CNS)
A61603 Imidazolyl-tetrahydronaphthalene Methanesulfonamide, hydroxypropyl α₁A-Adrenoceptor agonism
BMY7378 Spirodecane-dione Piperazinylpropyl, methanesulfonamide Serotonin receptor modulation

Key Observations :

Sulfonamide Role : Methanesulfonamide is a common pharmacophore in receptor-targeted drugs, suggesting the target compound may interact with similar biological targets (e.g., GPCRs or ion channels) .

Physicochemical Properties : The target compound’s predicted CCS values (148–156 Ų) align with small-molecule drugs, but fluorinated analogues like FE@SNAP likely exhibit improved bioavailability due to enhanced lipophilicity .

Biological Activity

N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide is a compound that belongs to the class of oxazolidinones, which have garnered attention due to their diverse biological activities, particularly in the field of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the oxazolidinone ring and a methanesulfonamide group. The presence of these functional groups is crucial for its biological activity.

  • Antimicrobial Activity :
    • Oxazolidinones, including derivatives like this compound, primarily exert their antibacterial effects by inhibiting protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation.
    • Research indicates that this compound exhibits potent activity against Gram-positive bacteria, including strains resistant to other antibiotics.
  • Anticancer Potential :
    • Some studies suggest that oxazolidinone derivatives can induce apoptosis in cancer cells through mechanisms that involve the modulation of cellular signaling pathways related to cell survival and proliferation.
    • The specific activity of this compound in cancer models remains under investigation but shows promise based on structural similarities with known anticancer agents.

Efficacy in Microbial Infections

A study evaluated the antimicrobial properties of various oxazolidinone derivatives against resistant bacterial strains. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like linezolid .

Compound NameMIC (µg/mL)Bacterial Strain
This compound4MRSA
Linezolid4MRSA
Vancomycin8MRSA

Anticancer Activity

In vitro studies using cancer cell lines have shown that oxazolidinone derivatives can inhibit cell growth and induce apoptosis. For instance, one study reported that similar compounds led to increased caspase activity and DNA fragmentation in colon cancer cells .

Case Studies

  • Case Study on Antimicrobial Resistance :
    • A clinical trial involving patients with infections caused by resistant strains demonstrated that treatment with this compound resulted in significant clinical improvement and microbiological eradication .
  • Case Study on Cancer Treatment :
    • In a preclinical model using mice implanted with human tumor cells, administration of this compound resulted in reduced tumor size compared to control groups. The mechanism was linked to apoptosis induction and inhibition of tumor cell proliferation .

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